molecular formula C9H22N2 B8561643 4,8,Diazaundecane

4,8,Diazaundecane

Cat. No.: B8561643
M. Wt: 158.28 g/mol
InChI Key: PCRVCIMIOTWSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Dipropyltrimethylenediamine: is an organic compound belonging to the class of diamines. It features two propyl groups attached to nitrogen atoms, making it a secondary amine. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dipropyltrimethylenediamine typically involves the reaction of 1,3-dibromopropane with dipropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of N,N’-Dipropyltrimethylenediamine follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dipropyltrimethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted diamines with various functional groups.

Scientific Research Applications

Chemistry: N,N’-Dipropyltrimethylenediamine is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are utilized in catalytic processes, such as cross-coupling reactions.

Biology: In biological research, the compound is used as a building block for the synthesis of biologically active molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metals makes it useful in drug delivery systems.

Industry: N,N’-Dipropyltrimethylenediamine is employed in the production of polymers and resins. It acts as a curing agent in epoxy resins, enhancing their mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of N,N’-Dipropyltrimethylenediamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with specific biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N,N’-Dimethylethylenediamine: A similar diamine with methyl groups instead of propyl groups.

    N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups.

    N,N’-Diethylethylenediamine: A diamine with ethyl groups.

Uniqueness: N,N’-Dipropyltrimethylenediamine is unique due to its specific propyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in coordination chemistry, catalysis, and polymer production.

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N,N'-dipropylpropane-1,3-diamine

InChI

InChI=1S/C9H22N2/c1-3-6-10-8-5-9-11-7-4-2/h10-11H,3-9H2,1-2H3

InChI Key

PCRVCIMIOTWSNM-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCNCCC

Origin of Product

United States

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